2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide

Description

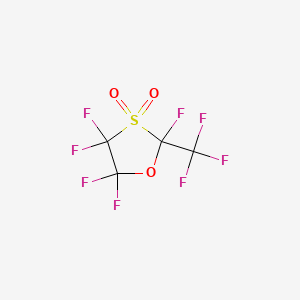

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide (CAS: 26954-17-6) is a highly fluorinated heterocyclic compound featuring a five-membered oxathiolane ring system. The structure includes two sulfur dioxide (SO₂) groups at the 3-position and a trifluoromethyl (-CF₃) substituent at the 2-position, with additional fluorine atoms at the 4,4,5,5-positions.

Structure

3D Structure

Properties

IUPAC Name |

2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O3S/c5-1(6,7)4(12)15-2(8,9)3(10,11)16(4,13)14 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYTZAWPUZPSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)C(O1)(C(F)(F)F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying fluorine chemistry.

Biology: The compound’s fluorinated nature may make it useful in biological studies, particularly in the development of fluorinated pharmaceuticals and imaging agents.

Industry: The compound may be used in the production of specialized materials, such as fluorinated polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide involves its interaction with molecular targets through its fluorinated functional groups The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features

Key Observations :

- Fluorination Impact: The target compound exhibits significantly higher fluorination (7 F atoms) compared to 1,2-oxathiolane, 2,2-dioxide (non-fluorinated) and trifluoromethyl 1,4-oxathiolane (3 F atoms). This enhances its hydrophobicity and chemical stability but complicates synthesis and toxicity profiling .

- Functional Groups : All oxathiolane derivatives share sulfone (SO₂) groups, but the trifluoromethyl substituent in the target compound introduces steric and electronic effects absent in propane sultone .

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Thermal Stability: The target compound’s fluorination likely increases thermal stability compared to non-fluorinated oxathiolanes like propane sultone, which decomposes at 180°C .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves fluorination of oxathiolane precursors using fluorinating agents like SF₄ or HF-pyridine under anhydrous conditions. Key steps include:

- Precursor preparation : Start with a substituted oxathiolane backbone (e.g., 1,3-oxathiolane derivatives).

- Fluorination : Sequential fluorination at positions 2, 4, 4, 5, and 5 using fluorinating agents. The trifluoromethyl group is introduced via radical trifluoromethylation or nucleophilic substitution .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and monitor reactions with thin-layer chromatography (TLC) .

- Optimization : Control temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions (e.g., ring-opening).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- 19F NMR : Confirm fluorination patterns and absence of unreacted precursors. Chemical shifts for CF₃ and adjacent fluorines should align with predicted coupling constants .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and bond lengths, particularly the sulfone group (S=O) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₅F₈O₃S, MW 328.1 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and thermal conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected due to perfluorination).

- Hydrolytic Stability : Incubate in aqueous buffers (pH 1–14) and monitor degradation via LC-MS. The sulfone group may hydrolyze under strongly basic conditions (pH >12) .

Q. How does this compound interact with nucleophiles in substitution reactions, and what mechanistic insights can guide its application in fluorinated polymer synthesis?

- Mechanistic Study :

- Nucleophilic Attack : React with amines (e.g., piperidine) or thiols to probe substitution at the sulfone or fluorinated carbons. Use kinetic isotope effects (KIE) to distinguish SN1/SN2 pathways.

- Computational Modeling : Apply DFT (e.g., B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity .

Q. What are the environmental and toxicity implications of this compound, and how can its persistence in biological systems be assessed?

- Ecotoxicology :

- Bioaccumulation : Measure logP values (estimated ~3.5) to assess lipid solubility.

- Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.